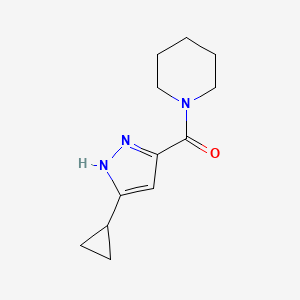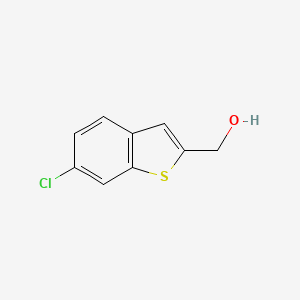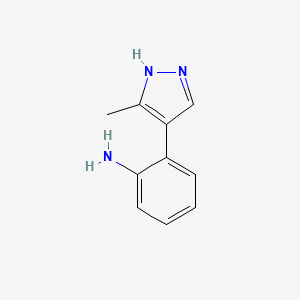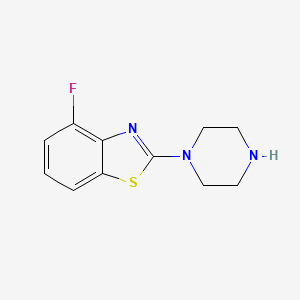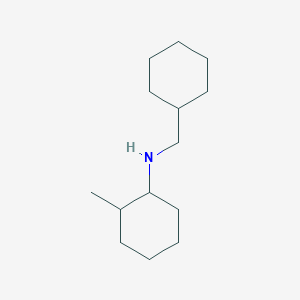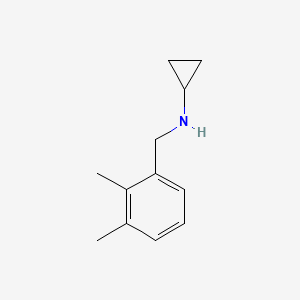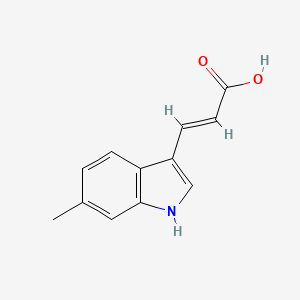
(E)-3-(6-Methyl-1H-indol-3-YL)acrylic acid
説明
(E)-3-(6-Methyl-1H-indol-3-YL)acrylic acid is a chemical compound with the molecular formula C12H11NO2. It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of (E)-3-(6-Methyl-1H-indol-3-YL)acrylic acid consists of 12 carbon atoms, 11 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 201.22 g/mol.Physical And Chemical Properties Analysis
(E)-3-(6-Methyl-1H-indol-3-YL)acrylic acid has a molecular weight of 201.22 g/mol. Additional physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.科学的研究の応用
Corrosion Inhibition
One notable application of a structurally related compound is in the field of corrosion science. A study by Zhang et al. (2009) investigated the use of (E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid for forming self-assembled films on iron surfaces. These films demonstrated significant protection against iron corrosion, indicating the potential of acrylic acid derivatives in corrosion inhibition applications (Zhang Zhe, Chen Shenhao, Li Yan-hui, & R. Le, 2009).
Polymer Science
In the realm of polymer science, research by Baskar et al. (2014) on photo-cross-linkable polymers, specifically poly((E)-(1-(5-(4-(3-(4-chlorophenyl)-3-oxoprop-1-enyl)phenoxy)pentyl)-1H-1,2,3-triazol-4-yl)methyl acrylate), has shown these materials to be highly efficient inhibitors for mild steel corrosion in acidic media. This suggests the utility of acrylic acid derivatives in developing corrosion-resistant coatings and materials (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Catalysis and Synthesis
L-Proline-catalyzed reactions, as discussed by Venkatanarayana and Dubey (2012), utilize similar indole derivatives for the Knoevenagel condensation, illustrating the role of these compounds in facilitating green chemistry approaches to synthesizing valuable chemical entities. Such methodologies highlight the versatility of acrylic acid derivatives in organic synthesis, providing pathways to various bioactive and functional materials (M. Venkatanarayana & P. Dubey, 2012).
Biosynthesis
Furthermore, a novel biosynthetic pathway for acrylic acid production in Escherichia coli was reported by Yoo-Sung Ko et al. (2020), showcasing an innovative approach to biologically producing acrylic acid, a valuable industrial chemical, from glucose. This study underscores the potential of genetic and metabolic engineering in creating sustainable production methods for industrially relevant chemicals (Yoo-Sung Ko, J. Kim, Tong Un Chae, C. Song, & S. Lee, 2020).
Safety And Hazards
特性
IUPAC Name |
(E)-3-(6-methyl-1H-indol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-2-4-10-9(3-5-12(14)15)7-13-11(10)6-8/h2-7,13H,1H3,(H,14,15)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCFXXRAQYXSLZ-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=CN2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(6-Methyl-1H-indol-3-YL)acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]benzaldehyde](/img/structure/B1462152.png)
![N-methyl-2-[(2-methylphenyl)amino]acetamide](/img/structure/B1462153.png)

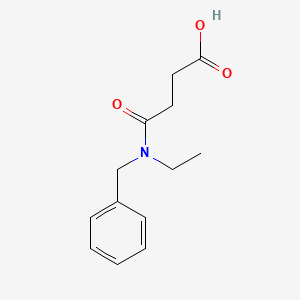

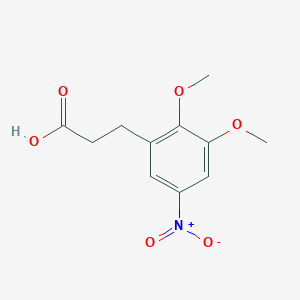
![N-(pyridin-3-ylmethyl)[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B1462162.png)
